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molecular formula C8H6F3NO2S B6308806 2-Methylthio-5-nitrobenzotrifluoride CAS No. 60789-49-3

2-Methylthio-5-nitrobenzotrifluoride

Cat. No. B6308806
M. Wt: 237.20 g/mol
InChI Key: BKAXBXQLSZSMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04108993

Procedure details

A mixture of 30 g of methyl mercaptan in 50 ml of ethanol was added at 10° C to a mixture of 12.5 g of sodium in 500 ml of ethanol and then 63 g of 3-trifluoromethyl-4-chloro-nitrobenzene were added thereto. The mixture stood at room temperature for 17 hours and was vacuum filtered. The recovered precipitate was washed with water and dried to obtain 22 g of 4-methylthio-3-trifluoromethyl-nitrobenzene melting at 158° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
63 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][SH:2].[Na].[F:4][C:5]([F:17])([F:16])[C:6]1[CH:7]=[C:8]([N+:13]([O-:15])=[O:14])[CH:9]=[CH:10][C:11]=1Cl>C(O)C>[CH3:1][S:2][C:11]1[CH:10]=[CH:9][C:8]([N+:13]([O-:15])=[O:14])=[CH:7][C:6]=1[C:5]([F:17])([F:16])[F:4] |^1:2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CS
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
63 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1Cl)[N+](=O)[O-])(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The recovered precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CSC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: CALCULATEDPERCENTYIELD 33.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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